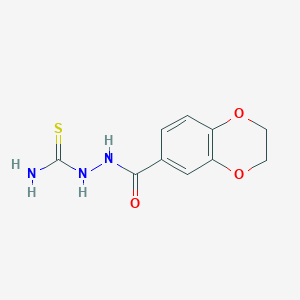

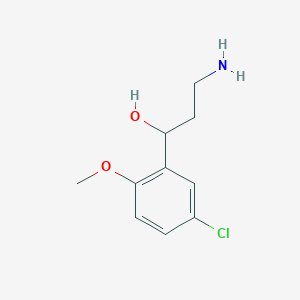

2-(2-bromo-4-chlorophenyl)-N-methylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Bromo-4-chlorophenyl)-N-methylacetamide (BCPM) is a synthetic compound derived from the reaction of bromoacetamide and 4-chlorobenzaldehyde. It has a wide range of applications and can be used in a variety of scientific research projects. BCPM is a versatile compound that can be used as a reagent in the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of enzymes. BCPM has been studied for its biochemical and physiological effects, and its advantages and limitations for lab experiments.

科学的研究の応用

-

Selective Arylation via a Pd-Catalyzed Suzuki Cross-Coupling Reaction

- Summary : The compound 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized and used in a Pd-catalyzed Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.

- Method : The compound was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via this reaction .

- Results : The reactivity and electronic properties of the compounds were studied using frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies .

-

Synthesis and Biological Evaluation of Schiff Base Complexes

- Summary : An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .

- Method : The Schiff base was synthesized by the reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline . The resulting Schiff base was then used to form complexes with Co2+, Ni2+, Cu2+, and Zn2+ metal salts .

- Results : The complexes showed enhanced activity over the free Schiff base ligand in antimicrobial and antioxidant assays . Toxicity studies revealed that at lower concentrations, the complexes did not affect the cell lines . A computational study was deployed to investigate the electronic properties of the ligands and the complexes relating to their stability, reactivity, and biological potential .

- Carboxylic Ester Synthesis and Biological Activities

- Summary : Carboxylic esters are an important class of organic compounds, having various biological activities such as antifungal, antioxidant, anti-inflammatory, antiproliferative, and antibacterial . They have been widely used in the biofuel, plasticizer, food, and cosmetic industries .

- Method : The synthesis of carboxylic esters typically involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst .

- Results : The resulting esters have been found to exhibit a range of biological activities, including antifungal, antioxidant, anti-inflammatory, antiproliferative, and antibacterial effects .

-

Selective Arylation via a Pd-Catalyzed Suzuki Cross-Coupling Reaction

- Summary : The compound 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized and used in a Pd-catalyzed Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.

- Method : The compound was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via this reaction .

- Results : The reactivity and electronic properties of the compounds were studied using frontier molecular orbital analysis, non-linear optical properties, and molecular electrostatic potential studies .

-

Synthesis and Biological Evaluation of Schiff Base Complexes

- Summary : An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .

- Method : The Schiff base was synthesized by the reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline . The resulting Schiff base was then used to form complexes with Co2+, Ni2+, Cu2+, and Zn2+ metal salts .

- Results : The complexes showed enhanced activity over the free Schiff base ligand in antimicrobial and antioxidant assays . Toxicity studies revealed that at lower concentrations, the complexes did not affect the cell lines . A computational study was deployed to investigate the electronic properties of the ligands and the complexes relating to their stability, reactivity, and biological potential .

特性

IUPAC Name |

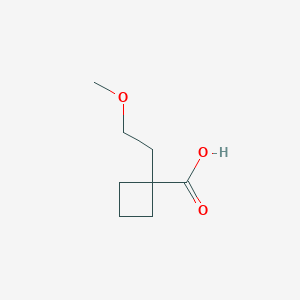

2-(2-bromo-4-chlorophenyl)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-12-9(13)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZZABPSMJYHCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=C(C=C(C=C1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-bromo-4-chlorophenyl)-N-methylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)

amine](/img/structure/B1376730.png)

![1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane](/img/structure/B1376744.png)

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)